![molecular formula C9H11NO B6252006 5-oxobicyclo[2.2.2]octane-2-carbonitrile CAS No. 1824592-18-8](/img/new.no-structure.jpg)
5-oxobicyclo[2.2.2]octane-2-carbonitrile
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Overview
Description
5-Oxobicyclo[222]octane-2-carbonitrile is a bicyclic compound characterized by a rigid and strain-free structure This compound is part of the bicyclo[222]octane family, which is known for its stability and presence in various bioactive molecules The unique structure of 5-oxobicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxobicyclo[2.2.2]octane-2-carbonitrile typically involves a series of reactions starting from simpler precursors. One common method is the Diels-Alder reaction, followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and ring-closing metathesis helps in refining the structure to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less documented, but they generally follow the principles of green chemistry to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Oxobicyclo[2.2.2]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Oxobicyclo[2.2.2]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a core structure in drug design, particularly for antiviral and anticancer agents.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which 5-oxobicyclo[2.2.2]octane-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]octane-1-carboxylate
- Bicyclo[2.2.2]octene derivatives
Uniqueness
5-Oxobicyclo[2.2.2]octane-2-carbonitrile is unique due to its specific functional groups and the stability conferred by its bicyclic structure. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Biological Activity
5-Oxobicyclo[2.2.2]octane-2-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, synthesis, and comparative studies with related compounds.
Structural Characteristics
The compound features a bicyclic structure characterized by a bicyclo[2.2.2]octane framework with a carbonitrile functional group. This structural arrangement allows for diverse interactions with biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that compounds with the bicyclo[2.2.2]octane structure exhibit a range of biological activities, including:
- Estrogen Receptor Agonism : Compounds similar to this compound have shown activity as estrogen receptor-beta agonists, which could have implications in hormone-related therapies .
- Antibacterial Properties : The bicyclic framework has been associated with antibacterial activity, suggesting potential applications in treating infections .
- Inhibition of Enzymes : Studies have identified the compound as a possible inhibitor of myeloperoxidase and DGAT1, enzymes involved in inflammatory responses and lipid metabolism, respectively .
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Core : Initial reactions focus on creating the bicyclo[2.2.2]octane structure through cyclization methods.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the carbonitrile group via nucleophilic substitution or related methods.
Case Study 1: Estrogen Receptor Activity
A study demonstrated that derivatives of the bicyclo[2.2.2]octane framework exhibited significant estrogen receptor-beta agonistic activity, which could be beneficial in developing treatments for conditions like osteoporosis and certain cancers .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of related compounds, showing that modifications to the bicyclic structure enhanced efficacy against specific bacterial strains . The results suggested that structural optimization could lead to novel antibiotics.
Comparative Analysis
Compound | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Estrogen receptor agonist, antibacterial | Potential for drug development |
Ethyl 4-(benzylamino)-bicyclo[2.2.2]octane-1-carboxylate | Structure | Antibacterial | Similar framework with different substituents |
Imatinib | Structure | Anticancer | Incorporation of bicyclic scaffold improves solubility |
Properties
CAS No. |
1824592-18-8 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-oxobicyclo[2.2.2]octane-2-carbonitrile |
InChI |
InChI=1S/C9H11NO/c10-5-8-3-7-2-1-6(8)4-9(7)11/h6-8H,1-4H2 |
InChI Key |
CCNAFPLTYYAUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)C1CC2C#N |
Purity |
95 |
Origin of Product |
United States |
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